molecular formula C28H29ClN2O4 B2879210 Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 438485-48-4

Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B2879210
CAS RN: 438485-48-4
M. Wt: 493
InChI Key: BYQPNCYULPUMDD-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a useful research compound. Its molecular formula is C28H29ClN2O4 and its molecular weight is 493. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

Research into compounds structurally similar to Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has demonstrated a range of synthetic methodologies and potential applications. For instance, a study focused on the synthesis and antimicrobial activity of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, where ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate was used as a precursor in complex chemical reactions leading to compounds with screened antimicrobial properties (Ravindra, Vagdevi, & Vaidya, 2008).

Photocatalytic and Biological Activities

Further, derivatives of naphtho and furan compounds have been studied for their photocatalytic and biological activities. A significant study reported the synthesis and photochemical properties of phenoxy derivatives of anthra[2,3-b]furan-5,10-dione, revealing insights into their potential photochromic applications (Shchekotikhin et al., 2008). Another relevant study examined the biological activities of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and its derivatives, focusing on cytotoxicity against cancer cell lines and bacterial inhibition, highlighting the potential for these compounds in medical and antimicrobial applications (Phutdhawong et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Compounds related to this compound have been explored for their inhibitory activity against specific enzymes, presenting potential therapeutic applications. For example, a study on the design and synthesis of novel 2-amino-5-hydroxyindole derivatives showed potent inhibition against the 5-lipoxygenase enzyme, suggesting implications for treating inflammatory diseases (Landwehr et al., 2006).

Potential in Solar Energy Conversion

Exploring the impact of heteroaromatic linkers, one study on phenothiazine-based dye-sensitized solar cells examined the effect of different conjugated linkers (furan, thiophene, etc.) on device performance, highlighting the furan-linked compounds' superior efficiency in converting solar energy to electricity (Kim et al., 2011).

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O4/c1-4-34-28(33)22-17(2)35-27-21-8-6-5-7-20(21)26(32)24(23(22)27)25(18-9-11-19(29)12-10-18)31-15-13-30(3)14-16-31/h5-12,25,32H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQPNCYULPUMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=C(C=C4)Cl)N5CCN(CC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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